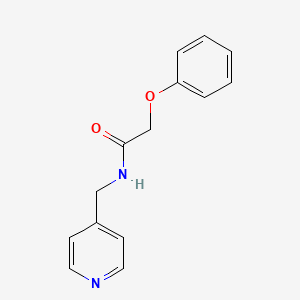

2-phenoxy-N-(pyridin-4-ylmethyl)acetamide

Description

2-Phenoxy-N-(pyridin-4-ylmethyl)acetamide is an acetamide derivative characterized by a phenoxy group attached to the α-carbon of the acetamide backbone and a pyridin-4-ylmethyl substituent on the nitrogen atom. Its molecular formula is C₁₄H₁₃N₂O₂, with a molecular weight of 241.27 g/mol.

Properties

IUPAC Name |

2-phenoxy-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(11-18-13-4-2-1-3-5-13)16-10-12-6-8-15-9-7-12/h1-9H,10-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHFULYQSBYAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of phenoxyacetic acid with pyridin-4-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy or pyridinyl derivatives.

Scientific Research Applications

2-phenoxy-N-(pyridin-4-ylmethyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The phenoxy and pyridinyl groups can bind to active sites of enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as gene expression, protein synthesis, and metabolic regulation .

Comparison with Similar Compounds

Key Observations :

- The pyridin-4-ylmethyl group in the target compound introduces a methylene spacer, enhancing conformational flexibility compared to direct pyridine attachment (GF34325) .

- Complex substituents (e.g., purine in Compound 9) expand pharmacological targeting but complicate synthesis .

Pharmacological and Functional Comparison

Binding Affinity and Selectivity

- However, the target compound’s pyridin-4-ylmethyl group may engage in distinct π-π or hydrogen-bonding interactions due to its spacer and orientation .

- 17β-HSD2 Inhibition: SAR studies () revealed that second aromatic rings (e.g., phenethyl in Compound 13) enhance enzyme inhibition via hydrophobic interactions. The target’s phenoxy group may similarly exploit hydrophobic pockets in enzyme active sites .

Biological Activity

2-Phenoxy-N-(pyridin-4-ylmethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its antimicrobial and anticancer activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound consists of a phenoxy group linked to a pyridine moiety, which is further connected to an acetamide functional group. This specific arrangement is believed to influence its biological activity significantly.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties, particularly against various strains of bacteria and fungi. For instance, derivatives with similar structural features have shown effectiveness against Mycobacterium tuberculosis and other resistant bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Staphylococcus aureus | 5.0 | Effective against MRSA |

| N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide | Mycobacterium tuberculosis | 0.5 | Potential anti-tubercular agent |

| N-(benzothiazol-2-yl)-N-(pyridin-methyl)acetamide | E. coli | 20.0 | Moderate activity |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly focusing on its effects on cancer cell lines such as MCF7 (breast cancer) and HEP2 (laryngeal carcinoma).

Table 2: Anticancer Activity Against Cell Lines

| Compound Name | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 9.5 | Induces apoptosis via caspase activation |

| Chalcone derivative (5c) | HEP2 | 12.0 | Inhibits COX-2 and AKT1 expression |

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by the substitution patterns on the phenoxy and pyridine rings. Studies have shown that modifications can enhance or diminish its potency against specific pathogens or cancer cells.

- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the aromatic rings tends to increase lipophilicity, which enhances cellular uptake.

- Chain Length Variations : Altering the length of the alkyl chain connecting the phenoxy and acetamide groups can also impact activity, with certain lengths providing optimal interactions with biological targets.

Case Studies

Recent studies have highlighted the potential of this compound in combination therapies. For example, it has been shown to work synergistically with other antimicrobial agents, improving efficacy against resistant strains of bacteria.

Study Example

In a study published in MDPI, researchers synthesized various derivatives of similar compounds and tested them against Plasmodium falciparum , revealing promising multi-stage activity without significant resistance development over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.